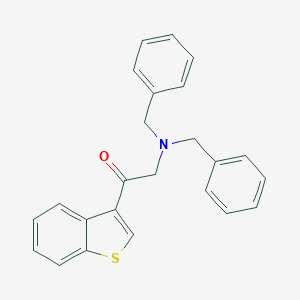![molecular formula C19H17NO2S B274512 2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B274512.png)
2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1,2-diphenylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1,2-diphenylethanone, commonly known as DMSO, is a versatile organic solvent that has been used in scientific research for over 60 years. It is a colorless, odorless, and highly polar liquid that is soluble in water and many organic solvents. DMSO has a wide range of applications in various fields of scientific research, including chemistry, biology, and medicine.
作用机制
The mechanism of action of DMSO is not fully understood, but it is believed to act as a free radical scavenger and an antioxidant. DMSO has been shown to increase the levels of glutathione, a powerful antioxidant, in cells. It also has the ability to penetrate cell membranes and enhance the uptake of other compounds into cells. This property makes it useful as a vehicle for drug delivery.
Biochemical and Physiological Effects:
DMSO has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, including superoxide dismutase and catalase, which are involved in antioxidant defense. DMSO has also been shown to increase the expression of heat shock proteins, which protect cells from stress. In addition, DMSO has been shown to have anti-inflammatory and analgesic effects, making it useful in the treatment of various medical conditions such as arthritis and interstitial cystitis.
实验室实验的优点和局限性
One of the main advantages of using DMSO in lab experiments is its ability to dissolve a wide range of organic compounds. This property makes it useful as a solvent for chemical synthesis and as a cryoprotectant for cells and tissues. DMSO is also relatively non-toxic and has a low boiling point, making it easy to remove from reaction mixtures. However, DMSO can also interfere with certain biochemical assays and can be toxic to cells at high concentrations. Therefore, it is important to use DMSO in appropriate concentrations and to carefully evaluate its effects on cells and tissues.
未来方向
There are many potential future directions for research on DMSO. One area of research could focus on the development of new methods for synthesizing DMSO that are more efficient and environmentally friendly. Another area of research could focus on the development of new applications for DMSO in medicine, such as its use as a treatment for neurodegenerative diseases. In addition, further research is needed to fully understand the mechanism of action of DMSO and its effects on cells and tissues. Overall, DMSO is a versatile compound with many potential applications in scientific research and medicine.
合成方法
DMSO can be synthesized through a variety of methods, including the reaction of dimethyl sulfide with chloroacetyl chloride, the reaction of dimethyl sulfide with chloroacetone, and the reaction of 2-phenyl-1,3-dioxolane with dimethyl sulfide. The most common method for synthesizing DMSO is the reaction of dimethyl sulfide with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction produces DMSO as well as hydrogen chloride gas, which must be removed from the reaction mixture.
科学研究应用
DMSO has a wide range of applications in scientific research. It is commonly used as a solvent for organic compounds in chemical synthesis and as a cryoprotectant for cells and tissues in biology. DMSO is also used as a vehicle for drug delivery in medicine and as a co-solvent for chromatography. In addition, DMSO has been shown to have anti-inflammatory and analgesic properties, making it useful in the treatment of various medical conditions such as arthritis and interstitial cystitis.
属性
分子式 |
C19H17NO2S |
|---|---|
分子量 |
323.4 g/mol |
IUPAC 名称 |
2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-1,2-diphenylethanone |
InChI |
InChI=1S/C19H17NO2S/c1-13-14(2)22-19(20-13)23-18(16-11-7-4-8-12-16)17(21)15-9-5-3-6-10-15/h3-12,18H,1-2H3 |
InChI 键 |
QAQYZDOOSYLYGV-UHFFFAOYSA-N |
SMILES |
CC1=C(OC(=N1)SC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C |
规范 SMILES |
CC1=C(OC(=N1)SC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 6-bromo-2-[(diethylamino)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B274432.png)
![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B274435.png)






![Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate](/img/structure/B274454.png)
![1-Iodo-4-phenylbicyclo[2.2.2]octane](/img/structure/B274455.png)

![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B274459.png)
![2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B274461.png)
![4-Methyl-2-[2-(toluene-4-sulfonyl)-acetylamino]-thiazole-5-carboxylic acid ethyl ester](/img/structure/B274463.png)